4-(N,N-dimethylsulfamoyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Description
This compound features a benzamide core substituted at the 4-position with an N,N-dimethylsulfamoyl group. The amide nitrogen is connected via an ethyl linker to a pyrazole ring, which is further substituted at the 3-position with a pyridin-4-yl moiety.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-23(2)28(26,27)17-5-3-16(4-6-17)19(25)21-12-14-24-13-9-18(22-24)15-7-10-20-11-8-15/h3-11,13H,12,14H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTFLHXQVHUAKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Attachment of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura reaction.
Introduction of the Benzamide Core: The benzamide core is formed by reacting the intermediate with benzoyl chloride in the presence of a base.
Addition of the Dimethylsulfamoyl Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing flow chemistry techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
4-(N,N-dimethylsulfamoyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the dimethylsulfamoyl group.
Coupling Reactions: The pyridine and pyrazole rings can participate in various coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Case Studies
- Anticancer Activity : Research has indicated that derivatives of this compound exhibit potential anticancer properties by inducing apoptosis in cancer cells through specific enzyme inhibition pathways.
- Anti-inflammatory Effects : Studies have shown that the compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Applications in Medicinal Chemistry
The compound's unique properties make it suitable for several applications:
- Drug Development : Its ability to interact with biological targets positions it well for further development as a therapeutic agent.
- Biomarker Discovery : The specificity of its interactions can be utilized in identifying biomarkers for various diseases.
Material Science Applications
In addition to medicinal applications, 4-(N,N-dimethylsulfamoyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide has potential uses in material science:
- Polymeric Materials : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
- Nanotechnology : Its chemical structure allows for functionalization at the nanoscale, which could be beneficial in developing advanced materials for electronics or catalysis.
Mechanism of Action
The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide primarily involves the inhibition of kinase activity. The compound binds to the ATP-binding site of kinases, particularly FGFRs, preventing the phosphorylation of downstream signaling proteins. This inhibition disrupts cell signaling pathways that are essential for cell proliferation and survival, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural differences and similarities with analogs from the evidence:
Analysis of Structural and Functional Differences
- Heterocyclic Core: The target compound’s pyridine-pyrazole system (pyridin-4-yl linked to pyrazole) contrasts with pyrimidine-pyrazole () and pyrazolo[3,4-d]pyrimidine (). Thiazole-based analogs () introduce sulfur, which could alter electronic properties and metabolic stability .
- Sulfamoyl Substituents: Dimethylsulfamoyl (target) balances lipophilicity and polarity. Sulfonamide derivatives () lack the sulfamoyl group, reducing hydrogen-bonding capacity .
- Substituent Effects: Electron-withdrawing groups (e.g., 4-nitrophenyl in ) may reduce electron density on the benzamide, affecting binding to cationic pockets. Bulky substituents (e.g., 4-butyl in ) could sterically hinder target engagement .
Pharmacokinetic and Bioactivity Insights
- Solubility : Dimethylsulfamoyl groups improve water solubility compared to diethyl/dipropyl analogs, as seen in .
- Metabolism : Smaller sulfamoyl substituents (dimethyl) may reduce CYP450-mediated oxidation relative to bulkier groups .
- Activity : Pyrimidine-pyrazole analogs () are computationally predicted to inhibit kinases, suggesting the target compound may share similar mechanisms . Fluorinated derivatives () likely target enzymes sensitive to halogen bonding .
Biological Activity
4-(N,N-dimethylsulfamoyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide, also known by its CAS number 1448060-31-8, is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a benzamide core, a dimethylsulfamoyl group, and a pyrazolyl-pyridine moiety, which contribute to its multifaceted biological effects.
The primary mechanism of action for this compound involves the inhibition of kinase activity . It specifically targets fibroblast growth factor receptors (FGFRs), which play crucial roles in cell signaling pathways associated with cancer proliferation and survival. By binding to the ATP-binding site of these kinases, the compound prevents the phosphorylation of downstream signaling proteins, thereby disrupting essential cellular processes and inducing apoptosis in cancer cells .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : The compound has shown promise as an anticancer agent by inhibiting FGFRs, which are implicated in various cancers. Studies indicate that this inhibition leads to reduced cell proliferation and increased apoptosis in cancerous cells.
- Cell Signaling Pathways : Research indicates that the compound is useful in studying cell signaling pathways related to kinase inhibition. This has implications for understanding cancer biology and developing targeted therapies.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : In vitro experiments demonstrated that this compound effectively inhibited FGFR activity in various cancer cell lines. The results showed a dose-dependent response, with significant reductions in cell viability observed at higher concentrations.
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinity of this compound for FGFRs. The calculated binding energies suggest strong interactions with the active site, supporting its role as a potential therapeutic agent against FGFR-mediated cancers .
- Animal Models : Preliminary studies using animal models have indicated that treatment with this compound leads to tumor regression and improved survival rates compared to control groups. These findings underscore the potential of this compound as a novel anticancer therapeutic .
Data Tables
Q & A
Basic: What are the optimal synthetic routes and purification strategies for this compound?
Methodological Answer:
The synthesis typically involves coupling reactions between sulfamoyl benzoyl chloride and pyrazole-ethylamine derivatives. For example, in analogous benzamide syntheses (e.g., ), a 30% yield was achieved using 4-(N,N-dimethylsulfamoyl)benzoyl chloride reacted with a pyrrole ester under anhydrous conditions. Key steps include:
- Reagent Choice : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to activate carboxylic acids .
- Solvent Selection : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under inert atmospheres (N₂) to prevent hydrolysis .
- Purification : Column chromatography (e.g., chloroform:methanol 3:1 v/v) followed by crystallization from diethyl ether .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
